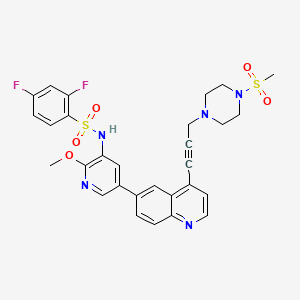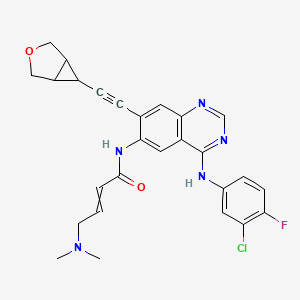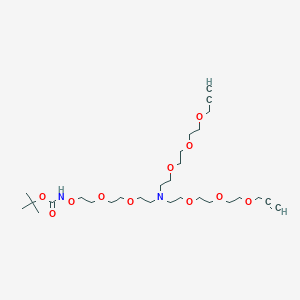
Oleoyl proline
Overview
Description
N-Oleoyl Proline is a compound belonging to the class of N-acylamides, characterized by a fatty acyl group linked to a primary amine by an amide bond. Specifically, it is an oleic acid amide of proline. This compound has been detected in bovine brain extracts and Drosophila melanogaster larvae . It is known for its surfactant properties and has been studied for its role in various physiological processes .
Scientific Research Applications
N-Oleoyl Proline has been extensively studied for its applications in various fields:
Mechanism of Action
Target of Action
Oleoyl proline, also known as N-oleoyl proline, is an N-acyl amine It’s known that proline metabolism plays a key role in cancer cells, supporting their proliferation, survival, and metastatic spread .
Mode of Action
The exact interaction of this compound with its targets is still under investigation. It’s known that proline metabolism influences various physiological pathways, including mitochondrial metabolism, apoptosis, and protein synthesis .
Biochemical Pathways
This compound is involved in proline metabolism, which is linked to pathways of energy, redox, and anaplerosis . Proline availability influences collagen synthesis and maturation, and the acquisition of cancer cell plasticity and heterogeneity . Proline metabolism is believed to generate a cycle based on collagen synthesis and degradation, which in turn influences the epigenetic landscape and tumor heterogeneity .
Pharmacokinetics
It’s known that proline is synthesized in the cytosol and chloroplasts . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It’s known that proline metabolism plays a crucial role in the control of cancer cell plasticity . Proline availability is believed to influence collagen synthesis and maturation, and the acquisition of cancer cell plasticity and heterogeneity .
Action Environment
Environmental factors can influence the action of this compound. For instance, stressful environments result in an overproduction of proline in plants, which in turn imparts stress tolerance by maintaining cell turgor or osmotic balance, stabilizing membranes, and bringing concentrations of reactive oxygen species within normal ranges . .
Safety and Hazards
Safety measures for handling proline, a component of Oleoyl proline, include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Future research on proline metabolism in stressed plants needs to be supported to finally understand its molecular and physiological function under stress . The implications of proline accumulation in plants under abiotic stress induced by soil degradation factors need to be understood more comprehensively .
Biochemical Analysis
Biochemical Properties
Oleoyl proline plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and signaling. It interacts with enzymes such as fatty acid amide hydrolase, which is responsible for its degradation . Additionally, this compound has surfactant properties, with a critical micelle concentration of 4.8 µM . This property suggests its potential role in modulating membrane dynamics and interactions with other lipids and proteins.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In a preclinical model of pain, mice lacking fatty acid amide hydrolase exhibited decreased levels of this compound in the lumbar spinal cord after capsaicin administration . This indicates that this compound may play a role in pain modulation and inflammatory responses. Additionally, its surfactant properties suggest potential effects on membrane fluidity and cellular uptake of other molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It binds to fatty acid amide hydrolase, leading to its degradation . This interaction is crucial for regulating the levels of this compound in the body. Furthermore, this compound’s surfactant properties may influence the organization of lipid bilayers, affecting membrane-associated processes and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is stable under certain conditions, but its levels can decrease over time due to enzymatic degradation by fatty acid amide hydrolase . Long-term effects on cellular function have been observed, particularly in the context of pain modulation and inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, varying doses of this compound have been administered to assess its impact on pain and inflammation . Higher doses may lead to more pronounced effects, but there is also a potential for toxic or adverse effects at very high doses. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as fatty acid amide hydrolase, which catalyzes its degradation . This interaction is essential for maintaining the balance of this compound levels in the body. Additionally, this compound may influence metabolic flux and metabolite levels, particularly in the context of lipid signaling and energy homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its surfactant properties suggest that it may associate with lipid bilayers and influence membrane dynamics . This association can affect its localization and accumulation within different cellular compartments, potentially impacting its biological activity.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with lipid bilayers and specific targeting signals. It may localize to membranes, where it can modulate membrane-associated processes and signaling pathways . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, affecting its activity and function within the cell.
Preparation Methods
N-Oleoyl Proline can be synthesized using the Schotten-Baumann reaction, which involves the reaction of oleic acid with proline in the presence of a base such as sodium hydroxide . The reaction typically takes place in an aqueous medium, and the product is isolated by extraction and purification techniques such as chromatography . Industrial production methods may involve the use of fatty acids obtained from natural sources like coconut, palm, and sunflower oils .
Chemical Reactions Analysis
N-Oleoyl Proline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: N-Oleoyl Proline can undergo substitution reactions where the oleoyl group is replaced by other acyl groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include modified N-acylamides with different fatty acyl groups .
Comparison with Similar Compounds
N-Oleoyl Proline is unique among N-acylamides due to its specific fatty acyl group and proline moiety. Similar compounds include:
N-Palmitoyl Proline: Exhibits higher antimicrobial activity and good wetting ability.
N-Lauroyl Proline: Known for its good foaming ability and calcium tolerance.
N-Oleoyl Taurine: Another N-acyl amine with surfactant properties.
N-Oleoyl Proline stands out due to its superior surface activity and its role in lipid signaling, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2S)-1-[(Z)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9-/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCMZYCKACKLDL-YUQDSPFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107432-37-1 | |
| Record name | Oleoyl proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107432371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLEOYL PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L912Z9FWYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


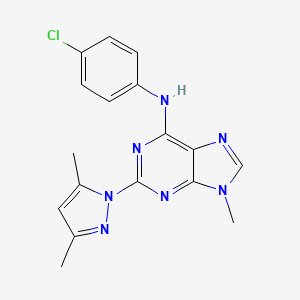


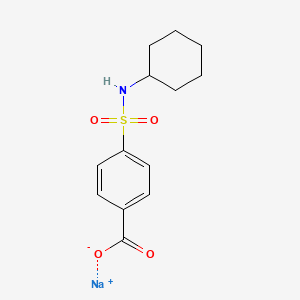
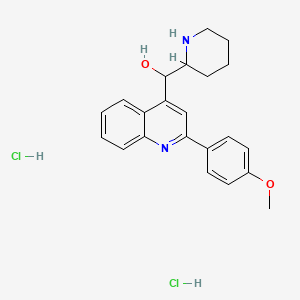
![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)
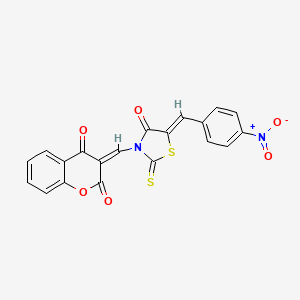
![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
